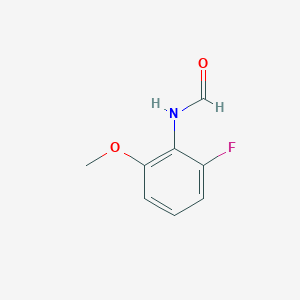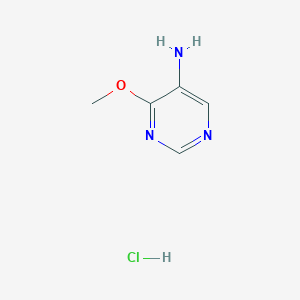
3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid
Descripción general
Descripción
“Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C19H17NO4 . It has a molecular weight of 323.34 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate” consists of 19 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis
“Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate” has a predicted boiling point of 529.8±45.0 °C and a predicted density of 1.19±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Ellipticine : The compound was used in the synthesis of ellipticine, an important molecule in cancer research. The synthesis involved the reaction with (3-bromo-4-pyridyl)triisopropoxytitanium, leading to 2-acylindole-3-carboxylic acids, which were further processed to create ellipticine (Miki, Hachiken, & Yanase, 2001).
Preparation of Hydroxyindole-3-carboxylic Acids : This compound was involved in synthesizing hydroxyindole-3-carboxylic acids, significant in biology and medicine due to their role in the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).
Formation of Benzocarbazole Derivatives : It was used in creating benzocarbazole derivatives, indicating its versatility in synthesizing complex organic molecules (Miki, Tsuzaki, & Matsukida, 2002).
Biological and Pharmaceutical Research
Potential Antitumor Activity : Derivatives of this compound, specifically indol-3-yl)(1H-pyrazol-1-yl)methanones, were developed and tested for tumor cell-growth inhibition, showing its potential in cancer research (Farghaly, 2010).
Electrophilic Substitution in Indoles : Its derivatives were studied for their behavior in electrophilic substitution reactions, which is crucial for understanding its potential in synthesizing pharmaceutically relevant compounds (Biswas & Jackson, 1969).
Novel Compounds and Synthetic Methods
Synthesis of Functionalised Pyridoindoles : The compound was used as a starting material in the synthesis of functionalized pyridoindoles, demonstrating its utility in creating new chemical entities (Forbes, Johnson, & Thompson, 1992).
Preparation of p-Methoxybenzyl Esters : It played a role in the development of a method for efficiently protecting carboxylic acids as p-methoxybenzyl esters, showing its importance in synthetic chemistry (Wang, Golding, & Potter, 2000).
Propiedades
IUPAC Name |
3-formyl-1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-16-5-3-2-4-14(16)15(11-20)17(19)18(21)22/h2-9,11H,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYFAFOLKOTKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


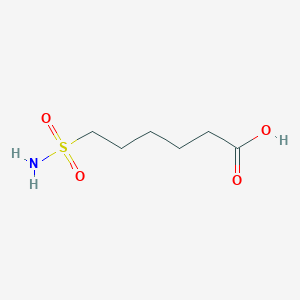
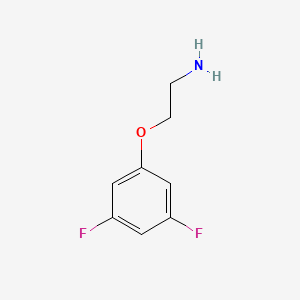
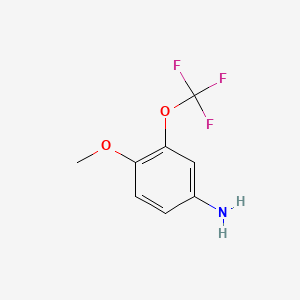


![benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1441232.png)
![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B1441236.png)
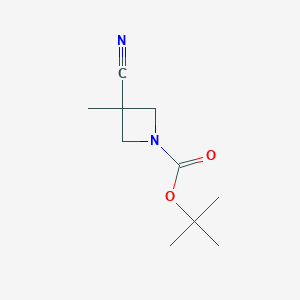
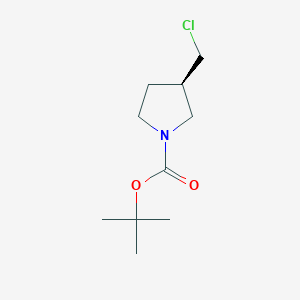
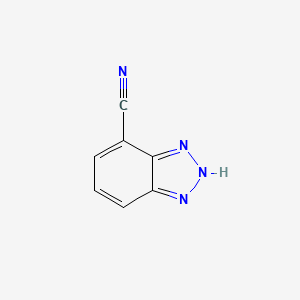

![{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1441243.png)
